4-({3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}sulfonyl)benzonitrile
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Overview
Description
4-({3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}sulfonyl)benzonitrile is an organic compound that features a complex structure with multiple functional groups It is a derivative of benzonitrile, incorporating a piperidine ring, a pyridine moiety, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}sulfonyl)benzonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of benzoyl cyanide with 4-piperidinamine under controlled conditions to form the desired product . The reaction conditions often include the use of organic solvents such as ethanol or dimethylformamide, and the process may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-({3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}sulfonyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-({3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}sulfonyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its ability to bind to specific proteins or enzymes.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-({3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}sulfonyl)benzonitrile exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
Similar Compounds
4-Piperidin-1-ylbenzonitrile: Shares a similar core structure but lacks the pyridine and sulfonyl groups.
3-[(Piperidin-4-yloxy)methyl]pyridine: Contains the piperidine and pyridine moieties but differs in the overall structure.
Uniqueness
4-({3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}sulfonyl)benzonitrile is unique due to the presence of multiple functional groups that confer distinct chemical properties
Properties
IUPAC Name |
4-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]sulfonylbenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c19-12-15-3-5-18(6-4-15)25(22,23)21-11-1-2-16(13-21)14-24-17-7-9-20-10-8-17/h3-10,16H,1-2,11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQFJEBROAMWWLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C#N)COC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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